molecular formula C43H56N2O4PPdS- B12054306 MorDalphos Pd G3

MorDalphos Pd G3

Cat. No.: B12054306
M. Wt: 834.4 g/mol
InChI Key: RYGVVEDSBWPZKS-UHFFFAOYSA-N
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Description

MorDalphos Pd G3, also known as (2-(Di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a third-generation Buchwald precatalyst. This compound is air, moisture, and thermally stable, and it is highly soluble in a wide range of common organic solvents. It is widely used as a reagent for palladium-catalyzed cross-coupling reactions .

Preparation Methods

MorDalphos Pd G3 is synthesized through a modified procedure involving the fragment of C-deprotonated 2-aminobiphenyl. The synthetic route includes the use of phosphine ligands such as XPhos and RuPhos. The preparation can be done on a multigram scale, and the quality control is typically performed using 1H- and 31P-NMR spectroscopy .

Chemical Reactions Analysis

MorDalphos Pd G3 is an excellent reagent for various palladium-catalyzed cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

These reactions often involve lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. Common reagents include organic halides and organometallic reagents, and the major products are typically biaryl compounds .

Scientific Research Applications

MorDalphos Pd G3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MorDalphos Pd G3 involves the formation of an active palladium species through the deprotection of the precatalyst. This active species then participates in the cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and organometallic reagents, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

MorDalphos Pd G3 is part of a series of Buchwald precatalysts, including:

  • XPhos Pd G3
  • RuPhos Pd G3
  • tBuBrettPhos Pd G3
  • SPhos Pd G3

Compared to these similar compounds, this compound offers unique features such as lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species .

Properties

Molecular Formula

C43H56N2O4PPdS-

Molecular Weight

834.4 g/mol

IUPAC Name

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C30H42NOP.C12H10N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

RYGVVEDSBWPZKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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